

# Spectroscopic analysis (NMR, IR) to confirm Diethyl maleate structure

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Compound of Interest		
Compound Name:	Diethyl maleate	
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# A Comparative Guide to the Spectroscopic Analysis of Diethyl Maleate

This guide provides a detailed spectroscopic analysis of **diethyl maleate**, a common reagent in organic synthesis, and compares its spectral characteristics with its geometric isomer, diethyl fumarate. The confirmation of **diethyl maleate**'s structure is unequivocally established through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control.

### Introduction

**Diethyl maleate** and diethyl fumarate are unsaturated esters with the same molecular formula  $(C_8H_{12}O_4)$  but differ in their geometric arrangement around the carbon-carbon double bond. **Diethyl maleate** is the cis (*Z*) isomer, while diethyl fumarate is the trans (E) isomer. This seemingly subtle structural difference leads to distinct physical properties and, critically, distinguishable spectroscopic signatures. Accurate identification is paramount, as the geometry of the molecule can significantly influence its reactivity and biological activity. This guide presents a side-by-side comparison of their <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra to provide a clear method for their differentiation.

# **Spectroscopic Data Comparison**



The following tables summarize the key quantitative data obtained from the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectra of **diethyl maleate** and diethyl fumarate. These values are critical for distinguishing between the two isomers.

Table 1: 1H NMR Spectral Data (CDCl3)

Compound	Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Diethyl Maleate	=CH	6.28	S	-
-O-CH <sub>2</sub> -	4.25	q	7.1	_
-СН3	1.32	t	7.1	
Diethyl Fumarate	=CH	6.84	S	-
-O-CH <sub>2</sub> -	4.26	q	7.1	
-СН3	1.31	t	7.1	

Note: The singlet for the vinylic protons in both isomers is a key distinguishing feature. The downfield shift of the vinylic protons in diethyl fumarate is due to the anisotropic effect of the carbonyl group in the trans position.

Table 2: 13C NMR Spectral Data (CDCl3)

Compound	Assignment	Chemical Shift (δ) ppm
Diethyl Maleate	C=O	165.4
=CH	129.5	
-O-CH <sub>2</sub> -	61.2	
-CH₃	14.1	
Diethyl Fumarate	C=O	165.1
=CH	133.5	
-O-CH <sub>2</sub> -	61.1	
-CH₃	14.1	
	•	



Note: The most significant difference is observed in the chemical shift of the vinylic carbons (=CH), which is further downfield for diethyl fumarate.

Table 3: Key IR Absorption Frequencies (Liquid Film)

Compound	Assignment	Absorption Frequency (cm <sup>-1</sup> )	Intensity
Diethyl Maleate	C=O stretch	1728	Strong
C=C stretch	1645	Medium	
C-O stretch	1270, 1175	Strong	
=C-H bend (cis)	~700	Medium	
Diethyl Fumarate	C=O stretch	1725	Strong
C=C stretch	1645	Medium	
C-O stretch	1295, 1160	Strong	_
=C-H bend (trans)	~980	Strong	

Note: The most diagnostic IR absorption for differentiating the isomers is the out-of-plane =C-H bending vibration. The cis isomer (**diethyl maleate**) shows a band around 700 cm<sup>-1</sup>, while the trans isomer (diethyl fumarate) exhibits a strong band around 980 cm<sup>-1</sup>.

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Accurately weigh approximately 10-20 mg of the liquid sample (**diethyl maleate** or diethyl fumarate) into a clean, dry vial.[1][2] Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Gently swirl the vial to ensure a homogenous solution.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
   NMR tube.[1][3] The final sample height should be approximately 4-5 cm.



#### Data Acquisition:

- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl<sub>3</sub>.
- Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
- Acquire the <sup>1</sup>H NMR spectrum, typically using a 400 or 500 MHz instrument. Set the spectral width to cover the range of 0-12 ppm.
- For the <sup>13</sup>C NMR spectrum, a higher concentration of the sample (30-50 mg) may be beneficial. Acquire the spectrum with proton decoupling.

### Infrared (IR) Spectroscopy

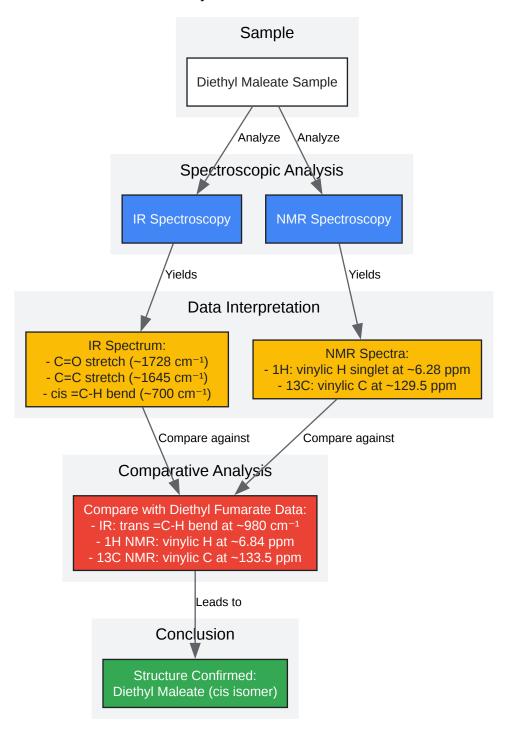
- Sample Preparation (Neat Liquid Film): Place one drop of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
  - Acquire the sample spectrum over the range of 4000-600 cm<sup>-1</sup>.
  - Process the spectrum to show transmittance or absorbance as a function of wavenumber (cm<sup>-1</sup>).

## **Logical Workflow for Spectroscopic Analysis**



The following diagram illustrates the logical workflow for confirming the structure of **diethyl maleate** using spectroscopic methods.

#### Workflow for Diethyl Maleate Structure Confirmation



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Caption: Logical workflow for the spectroscopic confirmation of **diethyl maleate**.

### Conclusion

The structural confirmation of **diethyl maleate** is readily achieved through a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy. The key distinguishing features from its trans isomer, diethyl fumarate, are the chemical shift of the vinylic protons and carbons in the NMR spectra and the position of the out-of-plane =C-H bending vibration in the IR spectrum. The protocols and comparative data presented in this guide provide a robust framework for the accurate identification and quality assessment of **diethyl maleate** in a research or industrial setting.

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